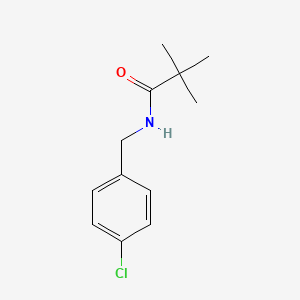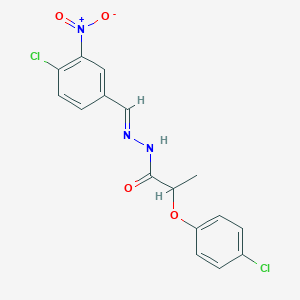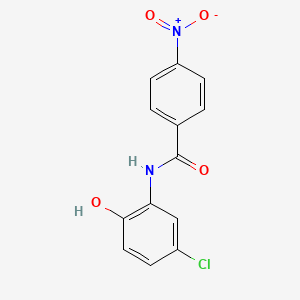
2-mercapto-3-(3-methoxy-4-propoxyphenyl)acrylic acid
Vue d'ensemble
Description
2-mercapto-3-(3-methoxy-4-propoxyphenyl)acrylic acid, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of coumarin and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-mercapto-3-(3-methoxy-4-propoxyphenyl)acrylic acid is based on its ability to react with thiols. This compound contains a thiol-reactive group, which allows it to bind to thiols in biological systems. Once bound, this compound undergoes a reaction that results in the formation of a fluorescent product. This reaction can be used to detect thiols in biological systems.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxic effects on cells and does not interfere with normal cellular processes. It has been shown to be a highly specific probe for detecting thiols in biological systems. This compound has also been found to be stable in a wide range of pH and temperature conditions, making it suitable for use in different experimental settings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-mercapto-3-(3-methoxy-4-propoxyphenyl)acrylic acid as a fluorescent probe is its high sensitivity and specificity for thiols. This makes it a valuable tool for studying the role of thiols in different biological systems. Another advantage is its stability in different experimental conditions. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can affect its performance in some experimental settings.
Orientations Futures
There are several future directions for research on 2-mercapto-3-(3-methoxy-4-propoxyphenyl)acrylic acid. One direction is to develop new methods for synthesizing this compound that are more efficient and cost-effective. Another direction is to study the role of thiols in different biological systems using this compound as a probe. Additionally, researchers can explore the use of this compound in imaging techniques to visualize thiols in living cells. Overall, this compound has promising potential for use in various scientific research applications and warrants further investigation.
Applications De Recherche Scientifique
2-mercapto-3-(3-methoxy-4-propoxyphenyl)acrylic acid has been found to have potential applications in various scientific research fields. One of the most promising applications is its use as a fluorescent probe for detecting thiols in biological systems. This compound has a high affinity for thiols, which are important biomolecules involved in many cellular processes. By using this compound as a probe, researchers can study the role of thiols in different biological systems.
Propriétés
IUPAC Name |
(Z)-3-(3-methoxy-4-propoxyphenyl)-2-sulfanylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c1-3-6-17-10-5-4-9(7-11(10)16-2)8-12(18)13(14)15/h4-5,7-8,18H,3,6H2,1-2H3,(H,14,15)/b12-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSKRFQWGOHMRC-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C(C(=O)O)S)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C(/C(=O)O)\S)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethyl-1-piperazinyl)-3-[4-({[2-(3-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B3885232.png)
![N'-(3,4,5-trimethoxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885233.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885236.png)

![4-[(4-fluorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3885248.png)

![2-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3885263.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885279.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(benzylamino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3885283.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3885284.png)
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B3885286.png)
![N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-(4-chlorophenyl)ethanimidamide](/img/structure/B3885294.png)

